molecular formula C10H12Cl2N2 B1391376 Quinolin-3-ylmethanamine dihydrochloride CAS No. 31842-22-5

Quinolin-3-ylmethanamine dihydrochloride

Cat. No. B1391376
CAS RN: 31842-22-5
M. Wt: 231.12 g/mol
InChI Key: KXPNVIZRWSRIAN-UHFFFAOYSA-N
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Description

Quinolin-3-ylmethanamine dihydrochloride is a chemical compound with the molecular formula C10H12Cl2N2 . It is used in laboratory settings and for the manufacture of chemical compounds .


Molecular Structure Analysis

The molecular structure of Quinolin-3-ylmethanamine dihydrochloride consists of a quinoline ring attached to a methanamine group . The InChI code for this compound is 1S/C10H10N2.2ClH/c11-6-8-5-9-3-1-2-4-10(9)12-7-8;;/h1-5,7H,6,11H2;2*1H . The molecular weight of this compound is 231.12 g/mol .


Physical And Chemical Properties Analysis

Quinolin-3-ylmethanamine dihydrochloride has a molecular weight of 231.12 g/mol . It has 3 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and the monoisotopic mass of the compound are 230.0377538 g/mol .

Scientific Research Applications

Anticancer Activity

Quinoline derivatives, including quinolin-3-ylmethanamine dihydrochloride, have been extensively studied for their anticancer properties. These compounds have been found to inhibit the growth of various cancer cell lines, including prostate, breast, stomach, pancreas, colon, CNS, and renal cancers, through mechanisms such as cell cycle arrest, apoptosis induction, angiogenesis inhibition, and modulation of nuclear receptor responsiveness (Afzal et al., 2015). Furthermore, quinoline-based compounds have been identified as promising scaffolds for designing new drugs, with a strong position in modern medicinal chemistry due to their easily accessible, well-understood scaffold and druggability (Musioł, 2017).

Antimicrobial and Antifungal Properties

Quinoline derivatives are also recognized for their broad-spectrum antimicrobial and antifungal activities. The structural flexibility of quinoline allows for the synthesis of a variety of derivatives with enhanced bioactivities against microbial pathogens. This versatility makes quinoline a valuable component in the development of new antimicrobial agents to combat resistant strains and emerging infectious diseases (Hussaini, 2016).

Environmental Applications

In addition to biomedical applications, quinoline derivatives have been explored for their utility in environmental protection, particularly as corrosion inhibitors. These compounds have shown effectiveness in protecting metals against corrosion, which is crucial for extending the lifespan of infrastructure and reducing maintenance costs. The high electron density and the ability of quinoline derivatives to form stable chelating complexes with metallic surfaces contribute to their anticorrosive properties (Verma et al., 2020).

Neurological Research

Quinoline compounds have been investigated for their potential in neurological research, particularly in the development of dopamine receptor agonists. These studies aim to understand the mechanisms underlying the selectivity of these compounds for different dopamine receptor subtypes, which is crucial for the treatment of neurological disorders such as Parkinson's disease and schizophrenia (Clark et al., 2005).

Antitubercular Activity

Quinoline hydrazone derivatives have shown promising results as potent antitubercular agents. The synthetic flexibility of quinoline allows for the development of structurally varied hydrazone derivatives, which have been demonstrated to exhibit significant anti-tuberculosis activity. This opens new avenues for the treatment of tuberculosis, especially in the face of rising drug resistance (Mandewale et al., 2017).

Quinolin-3-ylmethanamine dihydrochloride has various scientific research applications, primarily in the fields of medicinal chemistry and pharmacology. Below are some of the notable applications:

  • Catalysis and Chemical Synthesis :

    • Rhodium(III)-catalyzed intermolecular amidation reactions utilize 8-methylquinolines, including derivatives of quinolin-3-ylmethanamine, to produce compounds via C(sp³)-H bond activation (Wang et al., 2014).
    • Copper-catalyzed C-H amidation of 8-methylquinolines with N-fluoroarylsulfonimides via Csp(3)-H activation leads to the formation of valuable quinolin-8-ylmethanamine derivatives (Zhang et al., 2016).
  • Cancer Research :

    • Quinolin-8-ylmethanamine derivatives, synthesized via rhodium(III)-catalyzed C(sp3)-H amination, were evaluated for in vitro cytotoxicity against human breast and prostate adenocarcinoma cells, showing potential as anticancer agents (Jeong et al., 2017).
  • Fluorescent Chemosensors :

    • The synthesis of a fluorescent sensor composed of a quinoline group, which shows excellent selectivity and sensitivity for Zn(2+) over other cations, demonstrates the use of quinolin-3-ylmethanamine derivatives in developing sensitive chemosensors (Li et al., 2014).
  • Antimicrobial and Antiplasmodial Activities :

    • The evaluation of functionalized aminoquinolines, including quinolin-3-ylmethanamine derivatives, for their antimicrobial and antiplasmodial activities reveals their potential in treating infections (Vandekerckhove et al., 2015).
  • Pharmacological Research :

    • Quinolines, including quinolin-3-ylmethanamine derivatives, have been studied for their mechanisms of action in inhibiting various biological targets, offering insights into their potential therapeutic applications (Graves et al., 2002).

properties

IUPAC Name

quinolin-3-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2.2ClH/c11-6-8-5-9-3-1-2-4-10(9)12-7-8;;/h1-5,7H,6,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPNVIZRWSRIAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672587
Record name 1-(Quinolin-3-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinolin-3-ylmethanamine dihydrochloride

CAS RN

31842-22-5
Record name 1-(Quinolin-3-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name quinolin-3-ylmethanamine dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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